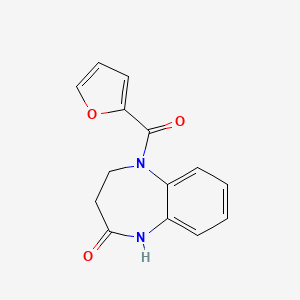
5-(2-furylcarbonyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Furylcarbonyl compounds are a class of organic compounds that contain a furan ring and a carbonyl group . They are often used as building blocks in the synthesis of more complex molecules .
Molecular Structure Analysis
The molecular structure of furylcarbonyl compounds generally consists of a furan ring attached to a carbonyl group . The specific structure of “5-(2-furylcarbonyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one” would likely include these features, along with additional groups or rings .Chemical Reactions Analysis
Furylcarbonyl compounds can participate in a variety of chemical reactions, including nucleophilic substitutions, additions, and redox reactions . The specific reactions that “this compound” can undergo would depend on its specific structure.Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For furylcarbonyl compounds, these properties can include melting point, boiling point, solubility, and reactivity . The specific properties of “this compound” would depend on its specific structure.Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Benzodiazepine derivatives, including compounds similar to 5-(2-furylcarbonyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one, are synthesized and characterized for their potential in various biological applications. These derivatives are studied for their structure and molecular interactions using techniques such as NMR, IR, and X-ray diffraction. Their molecular interactions, quantified through Hirshfeld surface analysis, highlight the significance of hydrogen and π···π interactions in stabilizing the crystal structure and forming one-dimensional chain stacking. These studies provide insights into the electronic properties and molecular surface properties, essential for understanding their interaction with other molecules and potential applications in cancer research and other areas (Naveen et al., 2019).
Neuroprotective Agents
Research into 2,3-benzodiazepines, which share structural features with the specified compound, has identified them as specific noncompetitive antagonists of AMPA receptors. These properties confer anticonvulsant and neuroprotective characteristics, making them potential therapeutic agents for neurological disorders. The synthesis and pharmacological characterization of these compounds further the understanding of structure-activity relationships essential for developing new treatments for conditions such as epilepsy and other neurodegenerative diseases (Micale et al., 2008).
Anticonvulsant Activity
The development of benzodiazepine derivatives has led to the discovery of compounds with marked anticonvulsant properties. These derivatives act as noncompetitive AMPA receptor antagonists, indicating their potential in treating epilepsy and preventing seizures. The synthesis and evaluation of these compounds, including their pharmacological properties, are crucial steps toward understanding their efficacy and safety profile in anticonvulsant therapy (Chimirri et al., 1998).
Corrosion Inhibition
In addition to pharmacological applications, benzodiazepine derivatives have been investigated for their corrosion inhibition efficiency on carbon steel in acidic solutions. Studies demonstrate that these compounds act as mixed-type inhibitors, suggesting their potential in industrial applications to prevent corrosion. The interaction of these compounds with metal surfaces, characterized through various electrochemical techniques, reveals insights into their adsorptive behavior and mechanism of action, offering a pathway to developing more effective corrosion inhibitors (Sebhaoui et al., 2019).
Wirkmechanismus
Safety and Hazards
The safety and hazards associated with a compound depend on its specific structure and properties. For example, some furylcarbonyl compounds can cause skin irritation and serious eye irritation, and may be harmful if swallowed or in contact with skin . The specific safety and hazards of “5-(2-furylcarbonyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one” would depend on its specific structure and properties.
Zukünftige Richtungen
The future directions in the field of furylcarbonyl compounds could involve the development of new synthesis methods, the exploration of new reactions, and the investigation of new applications . The specific future directions for “5-(2-furylcarbonyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one” would depend on its specific structure and properties, as well as the needs and interests of researchers in the field.
Eigenschaften
IUPAC Name |
5-(furan-2-carbonyl)-3,4-dihydro-1H-1,5-benzodiazepin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3/c17-13-7-8-16(14(18)12-6-3-9-19-12)11-5-2-1-4-10(11)15-13/h1-6,9H,7-8H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGHIBBRYBKHCEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C2NC1=O)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-methyl-N-(5-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)isoxazole-3-carboxamide](/img/structure/B2849132.png)
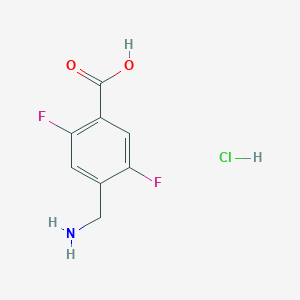

![Ethyl 2-{[5-(4-chlorophenyl)-2-pyrimidinyl]sulfanyl}propanoate](/img/structure/B2849138.png)

![2-Chloro-N-[1-(4-chloro-2-fluorophenyl)prop-2-ynyl]acetamide](/img/structure/B2849142.png)
![CC1(C)Occoc1CN=[N+]=[N-]](/img/structure/B2849145.png)
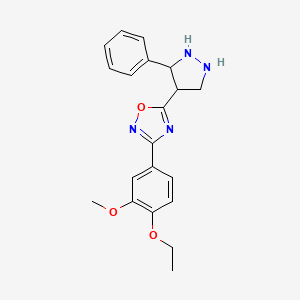

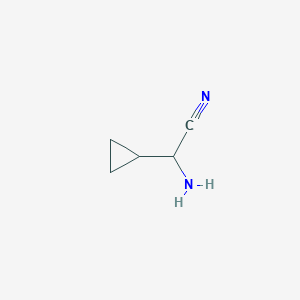
![6-methyl-1-propyl-3-{3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}quinolin-4(1H)-one](/img/structure/B2849150.png)
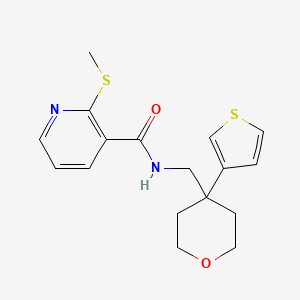

![N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2849154.png)
